molecular formula C12H12FNO3 B12587211 4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid CAS No. 646509-04-8

4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B12587211
CAS No.: 646509-04-8
M. Wt: 237.23 g/mol
InChI Key: WUYOJGIZPBESMP-UHFFFAOYSA-N
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Description

4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid is an organic compound that features a fluorophenyl group attached to an amino acid derivative

Preparation Methods

The synthesis of 4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid typically involves the reaction of 4-fluorophenylethylamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-{[2-(4-Fluorophenyl)ethyl]amino}-4-oxobut-2-enoic acid include:

    4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoic acid: This compound has a similar structure but lacks the ethyl group.

    4-[(2-Methoxyphenyl)amino]-4-oxobut-2-enoic acid: This compound features a methoxy group instead of a fluorophenyl group.

    4-[(4-Chlorophenyl)amino]-4-oxobut-2-enoic acid: This compound has a chlorophenyl group instead of a fluorophenyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

646509-04-8

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12FNO3/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)

InChI Key

WUYOJGIZPBESMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC(=O)O)F

Origin of Product

United States

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